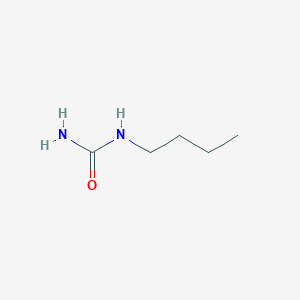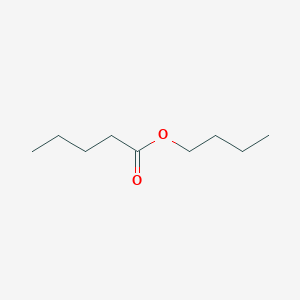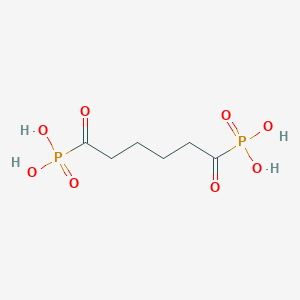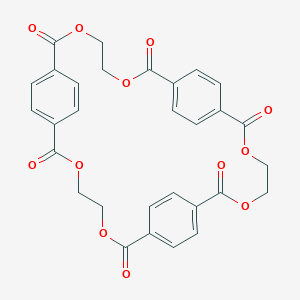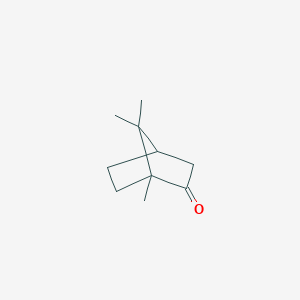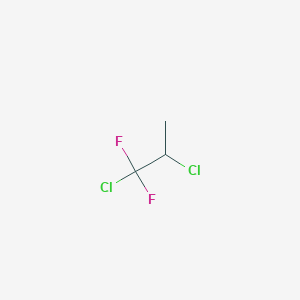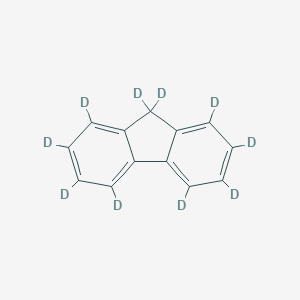
Fluorene-d10
Übersicht
Beschreibung
Fluorene-d10 is a deuterated form of fluorene, a polycyclic aromatic hydrocarbon. The compound is characterized by the replacement of all hydrogen atoms with deuterium, resulting in a molecular formula of C13D10 and a molecular weight of 176.28. This isotopic labeling makes this compound particularly useful in various scientific research applications, including analytical chemistry and environmental studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fluorene-d10 is typically synthesized through the deuteration of fluorene. The process involves the exchange of hydrogen atoms in fluorene with deuterium atoms. One common method is the catalytic exchange reaction, where fluorene is treated with deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to facilitate the deuteration reaction. The purity of the final product is ensured through rigorous quality control measures, including mass spectrometry and nuclear magnetic resonance spectroscopy.
Analyse Chemischer Reaktionen
Types of Reactions
Fluorene-d10 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form fluorenone-d10 using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydrothis compound using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo electrophilic substitution reactions, where deuterium atoms are replaced by other substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Fluorenone-d10
Reduction: Dihydrothis compound
Substitution: Halogenated or nitro-substituted this compound derivatives
Wissenschaftliche Forschungsanwendungen
Fluorene-d10 is widely used in scientific research due to its unique properties. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy to quantify the presence of fluorene and its derivatives in complex mixtures.
Environmental Studies: Employed in the study of polycyclic aromatic hydrocarbons in environmental samples, helping to trace the sources and pathways of pollution.
Material Science: Utilized in the synthesis of deuterated polymers and materials for studying their properties and behavior.
Biological Research: Used in the development of fluorescent probes that bind to proteins, allowing researchers to study protein interactions and functions.
Wirkmechanismus
The mechanism of action of fluorene-d10 is primarily related to its role as a tracer or standard in analytical techniques. The deuterium atoms in this compound provide a distinct mass difference compared to non-deuterated fluorene, allowing for precise quantification and analysis. In biological systems, this compound-based probes can bind to specific proteins or nucleic acids, enabling the study of molecular interactions and pathways.
Vergleich Mit ähnlichen Verbindungen
Fluorene-d10 is unique due to its complete deuteration, which distinguishes it from other similar compounds. Some similar compounds include:
Phenanthrene-d10: Another deuterated polycyclic aromatic hydrocarbon used in analytical chemistry.
Anthracene-d10: Used in similar applications as this compound but with different structural properties.
Pyrene-d10: Employed in environmental studies and material science research.
This compound’s uniqueness lies in its specific isotopic labeling, which provides distinct advantages in analytical precision and environmental tracing.
Eigenschaften
IUPAC Name |
1,2,3,4,5,6,7,8,9,9-decadeuteriofluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1-8H,9H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHNNTQXNPWCJQ-QNNBDYQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C(=C3C2([2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052730 | |
| Record name | Fluorene-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81103-79-9 | |
| Record name | 9H-Fluorene-1,2,3,4,5,6,7,8,9,9-d10 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081103799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluorene-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluorene-D10 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Fluorene-d10 used as an internal standard for analyzing PAHs?
A: this compound shares structural similarities with many PAHs, exhibiting comparable volatility and chromatographic behavior. Its use as an internal standard helps correct for variations during sample preparation and analysis. By comparing the signal of the target PAH to the known amount of this compound added, researchers can achieve more accurate and reliable quantification [, ].
Q2: How does the use of deuterated compounds like this compound improve analytical accuracy?
A: Deuterated compounds like this compound have nearly identical chemical properties to their non-deuterated counterparts but differ in mass due to the presence of deuterium (2H) instead of hydrogen (1H). This mass difference allows for clear differentiation by mass spectrometry. By adding a known amount of this compound to samples before extraction and analysis, researchers can account for any analyte loss during these steps and obtain more precise measurements [, ].
Q3: What spectroscopic data is relevant for this compound in the context of GC-MS analysis?
A: While the provided research articles do not detail specific spectroscopic data for this compound, its mass spectrum is crucial for its use as an internal standard. The mass difference between this compound and potential interfering compounds allows for unambiguous identification and quantification by the mass spectrometer [, ].
Q4: What are the advantages of using this compound in solid-phase extraction methods for analyzing water samples?
A: In solid-phase extraction, this compound can be added to water samples before extraction. As the target analytes (for example, adipates) are retained and eluted from the extraction cartridge, this compound behaves similarly. By monitoring its recovery, researchers can assess the extraction efficiency and correct for any losses, thus enhancing the accuracy of adipate quantification in water samples [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


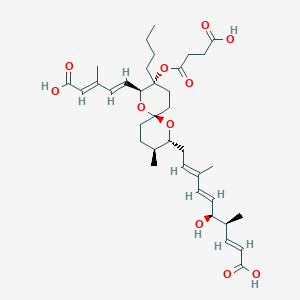
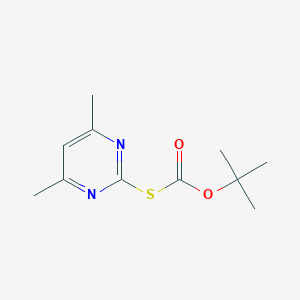
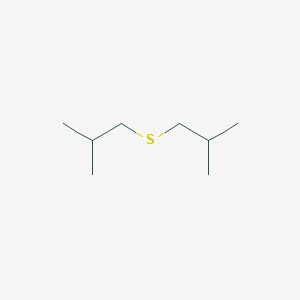
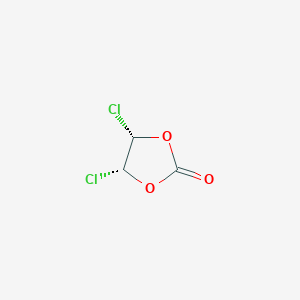
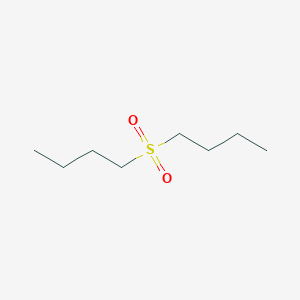
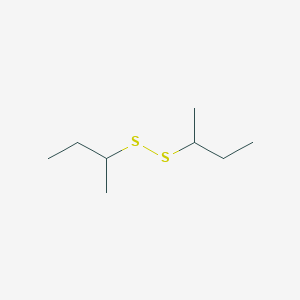
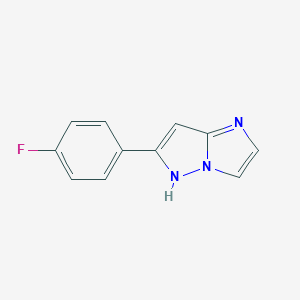
![(17b)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-androst-4-ene-17-carboxamide](/img/structure/B146186.png)
